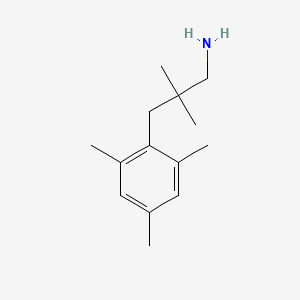

3-Mesityl-2,2-dimethylpropan-1-amine

Description

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

2,2-dimethyl-3-(2,4,6-trimethylphenyl)propan-1-amine |

InChI |

InChI=1S/C14H23N/c1-10-6-11(2)13(12(3)7-10)8-14(4,5)9-15/h6-7H,8-9,15H2,1-5H3 |

InChI Key |

QYCTVGNYIOPNAV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CC(C)(C)CN)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Mesityl-2,2-dimethylpropan-1-amine typically involves the alkylation of mesitylene with a suitable amine precursor. One common method is the reaction of mesitylene with 2,2-dimethylpropan-1-amine under acidic or basic conditions to facilitate the alkylation process. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 3-Mesityl-2,2-dimethylpropan-1-amine may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as transition metals, can enhance the reaction rate and selectivity. The final product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Alkylation Reactions

As a tertiary amine, 3-Mesityl-2,2-dimethylpropan-1-amine can undergo alkylation to form quaternary ammonium salts. This is achieved using alkylating agents like methyl iodide, ethyl iodide, or isopropyl iodide in solvents such as chlorobenzene, often under microwave-assisted conditions .

| Alkylating Agent | Solvent | Reaction Time | Yield |

|---|---|---|---|

| Methyl iodide | Chlorobenzene | 1 h (microwave) | 70% |

| Ethyl iodide | Chlorobenzene | 1 h (microwave) | Higher than methyl iodide |

| Isopropyl iodide | Chlorobenzene | 1 h (microwave) | Lower than methyl iodide |

This method improves reaction efficiency compared to traditional heating, reducing time from 10 h to 1 h .

Catalytic Cross-Coupling

The compound’s steric bulk and amine functionality make it a potential substrate in metal-catalyzed reactions , such as nickel- or palladium-mediated cross-couplings. For instance, tertiary amines can act as ligands or participate in radical-mediated processes under photocatalytic conditions .

Stability and Reactivity

The bulky mesityl and dimethyl groups influence the compound’s reactivity. In alkylation, steric hindrance may reduce reactivity compared to less hindered tertiary amines . Conversely, its tertiary amine nature enables nucleophilic participation in reactions with electrophiles (e.g., carbonyl compounds).

Scientific Research Applications

3-Mesityl-2,2-dimethylpropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-Mesityl-2,2-dimethylpropan-1-amine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The mesityl group can enhance the compound’s binding affinity and specificity, while the amine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of 3-Mesityl-2,2-dimethylpropan-1-amine primarily differ in substituents at the 3-position or modifications to the amine group. Below is a detailed comparison based on synthesis, reactivity, and physicochemical properties:

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Analysis

Steric and Electronic Effects :

- The mesityl group in 3-Mesityl-2,2-dimethylpropan-1-amine introduces significant steric hindrance compared to smaller substituents like 4-fluorophenyl or ethoxy groups. This hindrance likely reduces its nucleophilicity, impacting its utility in reactions requiring amine participation (e.g., reductive amination) .

- N-Benzyl-1-(2-methoxyphenyl)-2,2-dimethylpropan-1-amine (Compound 31) demonstrates enhanced catalytic reactivity in hydrogenation due to its planar aromatic substituents, achieving higher enantioselectivity in ketimine reductions .

Synthetic Applications :

- 3-Mesityl-2,2-dimethylpropan-1-amine derivatives are synthesized via thiourea formation (52–67% yields) by reacting intermediates with CS₂ and ethyl chloroformate .

- In contrast, 3-(4-fluorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is optimized for salt formation, improving crystallinity and purification efficiency in pharmaceutical intermediates .

Physicochemical Properties :

- 3-Ethoxy-2,2-dimethylpropan-1-amine lacks comprehensive safety or toxicity data, but its ethoxy group may enhance lipophilicity compared to hydroxy or halogenated analogs .

- The aldehyde derivative 3-Hydroxy-2,2-dimethylpropanal is reactive in condensation or nucleophilic addition reactions, unlike its amine counterparts .

Safety and Stability: Safety data for 3-Mesityl-2,2-dimethylpropan-1-amine are unavailable. However, analogs like 3-Ethoxy-2,2-dimethylpropan-1-amine are stable under recommended storage conditions but may decompose into CO, CO₂, and NOₓ under extreme conditions .

Biological Activity

3-Mesityl-2,2-dimethylpropan-1-amine is a tertiary amine with a unique structure characterized by a mesityl group attached to a branched alkyl backbone. This compound has garnered interest for its potential biological activities, particularly in medicinal chemistry and organic synthesis. Below, we explore its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

The structure of 3-Mesityl-2,2-dimethylpropan-1-amine can be represented as follows:

This compound features:

- A mesityl group (1,3,5-trimethylbenzene) which contributes to its lipophilicity.

- Branched alkyl groups that enhance steric bulk, influencing its chemical reactivity and biological interactions.

Pharmacological Potential

Research indicates that 3-Mesityl-2,2-dimethylpropan-1-amine may exhibit various pharmacological activities due to its structural properties. Its lipophilicity suggests potential interactions with biological membranes, which could enhance its bioavailability and efficacy in drug formulations.

-

Interaction Studies : The compound's interactions with biological targets are crucial for understanding its pharmacodynamics. Potential studies could focus on:

- Binding affinity to neurotransmitter receptors.

- Enzymatic inhibition or activation.

- Synthetic Applications : As a building block in organic synthesis, it can facilitate the development of more complex pharmaceutical compounds. Its unique structure allows it to act as a precursor in synthesizing various biologically active molecules.

Comparative Analysis with Similar Compounds

The following table compares 3-Mesityl-2,2-dimethylpropan-1-amine with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Neopentylamine | Simple branched amine | Less steric hindrance compared to mesityl variant |

| 3-(Aminomethyl)-3,5,5-trimethylcyclohexan-1-amine | Cyclohexane ring with amino group | Offers cyclic structure that may influence reactivity |

| 2-(2-Methoxy-5-methylphenyl)ethanamine | Contains an ether linkage and aromatic ring | Differentiated by the presence of ether functionality |

3-Mesityl-2,2-dimethylpropan-1-amine stands out due to its combination of sterically hindered groups and potential lipophilicity from the mesityl moiety, making it particularly interesting for synthetic and biological applications .

Case Study 1: Synthesis and Biological Evaluation

In one study focusing on the synthesis of derivatives of 3-Mesityl-2,2-dimethylpropan-1-amine, researchers explored its potential as an inhibitor in enzyme assays. The study found that certain derivatives exhibited significant inhibitory activity against specific enzymes involved in metabolic pathways .

Case Study 2: Toxicological Profile

Another research effort evaluated the toxicological profile of 3-Mesityl-2,2-dimethylpropan-1-amine in various biological systems. The compound showed moderate toxicity at higher concentrations but was well-tolerated at lower doses, indicating a potential therapeutic window for clinical applications .

Q & A

Q. Table 1: Representative NMR Data for 2,2-Dimethylpropan-1-amine Hydrochloride

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| NH₃⁺ | 8.11 | Broad singlet | Ammonium protons |

| CH₂ | 2.58 | Quartet | Methylene group |

| C(CH₃)₃ | 0.94 | Singlet | Neopentyl group |

Advanced: How can 3-Mesityl-2,2-dimethylpropan-1-amine be utilized in catalytic applications?

Methodological Answer:

This amine serves as a ligand precursor or reducing agent in transition metal-free catalysis. For instance:

- Catalytic Reduction of Amides:

- Asymmetric Synthesis:

- Pair with chiral auxiliaries (e.g., menthyl chloroformate) to generate enantiomerically pure carbamates .

Advanced: How to design derivatives of 3-Mesityl-2,2-dimethylpropan-1-amine for structure-activity relationship (SAR) studies?

Methodological Answer:

- Functionalization Strategies:

- Carbamates/Ureas: React with ethyl chloroformate or triphosgene in alkaline media .

- Sulfonamides: Couple with sulfonyl chlorides using DBU as a base .

- Thioureas/Guanidines: Use CS₂ and HgO-mediated cyclization .

- Key Steps:

- Optimize reaction conditions (solvent, temperature) to avoid side reactions.

- Validate derivatives via LC-MS and elemental analysis.

Advanced: How should researchers address contradictions in reported biological activities or synthetic yields?

Methodological Answer:

- Comparative Analysis:

- Computational Modeling:

- Use DFT calculations to predict steric/electronic effects influencing reactivity .

Basic: What safety protocols are essential when handling 3-Mesityl-2,2-dimethylpropan-1-amine?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (flash point: -13°C; highly flammable) .

- Waste Disposal: Neutralize with dilute HCl before incineration by licensed facilities .

Advanced: How to evaluate the biological activity of 3-Mesityl-2,2-dimethylpropan-1-amine in receptor-binding studies?

Methodological Answer:

- In Vitro Assays:

- Enzyme Inhibition: Use fluorescence polarization or radiometric assays to measure IC₅₀ values.

- Receptor Binding: Conduct competitive binding assays with radiolabeled ligands (e.g., [³H]-ligands).

- Controls:

- Include positive (known inhibitors) and negative (vehicle-only) controls.

- Validate results via dose-response curves and statistical analysis (e.g., ANOVA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.